molecular formula C11H22ClFN2O2 B1531754 Tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate hydrochloride CAS No. 2098129-20-3

Tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate hydrochloride

Cat. No. B1531754
M. Wt: 268.75 g/mol
InChI Key: KYVCADFIHNCYBZ-UHFFFAOYSA-N
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Description

The compound “Tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate hydrochloride” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products. The molecule also has an aminomethyl group (-NH2CH2-) and a tert-butyl ester group (-C(O)OC(CH3)3), which could be involved in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the aminomethyl group, and the formation of the tert-butyl ester. The exact methods would depend on the starting materials and the specific conditions required .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring, for example, is a six-membered ring with one nitrogen atom, which can impart basicity to the molecule. The presence of the fluorine atom could also affect the molecule’s reactivity and properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The aminomethyl group could participate in reactions involving nucleophilic substitution or addition, while the ester group could undergo reactions such as hydrolysis or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester group and the basic nitrogen in the piperidine ring could affect its solubility, while the fluorine atom could influence its stability .

Scientific Research Applications

Synthesis and Reactivity

  • The compound and its derivatives are frequently used as intermediates in the synthesis of complex molecules. For instance, the vinylfluoro group, related to the tert-butyl moiety, has been shown to act as an acetonyl cation equivalent, facilitating the stereoselective synthesis of pipecolic acid derivatives, which are valuable in medicinal chemistry (Purkayastha et al., 2010).

Fluorinated Compounds in Drug Discovery

  • Fluoronaphthyridines and quinolones, containing structures similar to tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate hydrochloride, have been prepared and evaluated for their antibacterial activities, highlighting the compound's potential as a precursor in the synthesis of antibacterial agents (Bouzard et al., 1989).

Fluorinated Protecting Groups

  • Fluorinated analogues of tert-butyl alcohol, closely related to the chemical structure of interest, have been studied for their use as novel protecting groups in fluorous synthesis, indicating the broader applicability of similar compounds in synthetic strategies (Pardo et al., 2001).

Bioconjugation Applications

  • The thermal lithography of poly(tert-butyl acrylate) block copolymer films, which can be related to the thermal reactivity of tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate hydrochloride, has been employed for bioconjugation, demonstrating the compound's potential utility in material science and bioengineering (Duvigneau et al., 2008).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and storage procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, or investigating its interactions with other molecules .

properties

IUPAC Name

tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2O2.ClH/c1-10(2,3)16-9(15)14-6-4-5-11(12,7-13)8-14;/h4-8,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVCADFIHNCYBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate hydrochloride
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Tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate hydrochloride
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Tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate hydrochloride
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Tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate hydrochloride
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Tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate hydrochloride
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Tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate hydrochloride

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